rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
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Overview
Description
rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate: is a chemical compound with the molecular formula C15H17NO5 . It is known for its unique structure, which includes a cyclooctene ring and a nitrophenyl carbonate group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate typically involves the reaction of cyclooctene with 4-nitrophenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce the cyclooctene and nitrophenyl carbonate moieties into target molecules.
- Employed in the study of reaction mechanisms involving carbonate esters .
Biology and Medicine:
- Investigated for potential applications in drug delivery systems due to its ability to form stable yet reactive carbonate linkages.
- Studied for its interactions with biological molecules, particularly enzymes that can hydrolyze carbonate esters .
Industry:
Mechanism of Action
The mechanism by which rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate exerts its effects involves the reactivity of the carbonate ester group. This group can undergo hydrolysis in the presence of water or enzymes, leading to the release of the cyclooctene and nitrophenyl moieties. The molecular targets and pathways involved in these reactions are primarily related to the hydrolytic enzymes that catalyze the breakdown of carbonate esters .
Comparison with Similar Compounds
Cyclooctene derivatives: Compounds with similar cyclooctene rings but different functional groups.
Nitrophenyl carbonates: Compounds with the nitrophenyl carbonate group but different alkyl or aryl groups attached to the carbonate.
Uniqueness:
- The combination of the cyclooctene ring and the nitrophenyl carbonate group in rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate provides a unique reactivity profile, making it valuable for specific synthetic and research applications.
- Its structural features allow for selective reactions that are not easily achievable with other similar compounds .
Properties
IUPAC Name |
[(1R,2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGBHHUEQUWSQ-AGLBCWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\[C@@H](CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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